1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline
Description
The compound 1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline (Molecular Formula: C₂₆H₂₄N₄OS; Molecular Weight: 440.57; CAS: 374767-67-6) features a unique hybrid structure combining three key motifs:
Benzimidazole-thioether group: A benzimidazole ring linked via a sulfur atom (thioether) to a methyl group.
4-Methoxyphenyl substituent: A phenyl ring with a methoxy group at the para position.
Tetrahydro-beta-carboline core: A partially saturated beta-carboline scaffold, known for neuroactive and MAO-inhibitory properties .
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-31-23-11-10-16(14-17(23)15-32-26-29-21-8-4-5-9-22(21)30-26)24-25-19(12-13-27-24)18-6-2-3-7-20(18)28-25/h2-11,14,24,27-28H,12-13,15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYGDDRCJUCTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CSC5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The beta-carboline structure may also contribute to its biological effects by interacting with DNA and other cellular components .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- Key Differences :
- Replaces the benzimidazole-thioether group with a 4-methylimidazole-methyl substituent.
- Substitutes the 4-methoxyphenyl group with a 3-chlorophenyl ring.
- The imidazole moiety may engage in hydrogen bonding distinct from benzimidazole’s aromatic interactions .
1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Key Differences :
- Lacks the benzimidazole-thioether and methylene linker.
- Retains a methoxyphenyl group but at the ortho position.
- Implications: Simplified structure (Molecular Weight: 278.34 vs. 440.57) reduces steric hindrance, possibly enhancing bioavailability.
Benzimidazole Derivatives with Sulfanyl Linkages
Benzimidazole-Morpholinophenyl Derivatives
- Example : Ethyl 2-[4-(morpholin-4-yl)phenyl]-1H-benzimidazole-5-carboxylate ().
- Key Differences :
- Substitutes the beta-carboline with a morpholine-phenyl group and carboxylate ester.
- Implications :
Structural and Functional Analysis
Molecular Weight and Substituent Effects
| Compound | Molecular Weight | Key Substituents |
|---|---|---|
| Target Compound | 440.57 | Benzimidazole-thioether, 4-methoxyphenyl |
| 1-(3-Chlorophenyl)-beta-carboline | ~380 (estimated) | Chlorophenyl, methylimidazole |
| 1-(2-Methoxyphenyl)-beta-carboline | 278.34 | 2-Methoxyphenyl |
- The target compound’s higher molecular weight may reduce solubility but improve target binding through increased van der Waals interactions.
Spectral Characteristics
- Target Compound : Expected IR peaks for S-C (∼600 cm⁻¹), NH/OH (∼3300 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹). ¹H NMR would show methoxy protons (δ 3.8–4.0), benzimidazole aromatic protons (δ 7.0–8.5), and beta-carboline NH signals (δ 1.5–2.5) .
- Analog Comparisons :
- 1-(3-Chlorophenyl)-beta-carboline: Chlorine’s inductive effect shifts aromatic protons downfield.
- 1-(2-Methoxyphenyl)-beta-carboline: Ortho-methoxy protons exhibit distinct splitting patterns .
Biological Activity
1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound combines a benzimidazole moiety with a beta-carboline framework, which contributes to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 440.56 g/mol. The structure includes a tetrahydro-beta-carboline core, which is known for its biological significance.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H24N4OS |
| Molecular Weight | 440.56 g/mol |
| CAS Number | 374767-67-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The benzimidazole moiety can inhibit certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuropharmacological effects.
Antimicrobial Activity
Research has shown that derivatives of beta-carboline compounds exhibit antimicrobial properties. For example, studies indicate that similar compounds demonstrate significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.1 to 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
In vitro studies have demonstrated the effectiveness of beta-carboline derivatives against Trypanosoma cruzi, the causative agent of Chagas disease:
- The compound exhibited an IC50 value of 14.9 µM against the epimastigote form and effectively reduced the number of infected mammalian cells .
Antitumor Activity
Tetrahydro-beta-carboline derivatives have been evaluated for their cytotoxic effects on various cancer cell lines:
- Studies report IC50 values in the micromolar range against human tumor cells such as KB (oral cancer) and HepG2 (liver cancer) .
Case Study 1: Antiparasitic Activity
A study focused on the evaluation of beta-carboline derivatives against Trypanosoma cruzi revealed promising results. The compound demonstrated selective toxicity with a high selective index (31 times greater for the parasite than for mammalian cells), indicating its potential as a therapeutic agent against Chagas disease .
Case Study 2: Antimicrobial Properties
Another investigation into benzimidazole derivatives highlighted their antibacterial activity. Compounds similar to this compound showed effective inhibition against E. coli, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline with high purity?
- Methodological Answer :
- Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side products, as demonstrated in analogous β-carboline derivatives .
- Use chromatographic purification (e.g., flash column chromatography) with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Monitor purity via HPLC (C18 column, UV detection at 254 nm).
- Validate intermediates using FT-IR and / NMR spectroscopy to confirm functional groups (e.g., benzimidazole-thioether linkage) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding interactions, as seen in related benzimidazole derivatives (e.g., monoclinic P21/c space group, ) .
- NMR spectroscopy : Assign aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) using - COSY and HSQC experiments.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) with <2 ppm error .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Compare with experimental UV-Vis data to validate solvatochromic behavior .
- Simulate NMR chemical shifts using gauge-including atomic orbital (GIAO) methods and correlate with experimental data (RMSD <0.3 ppm) .
Q. What strategies should be employed to resolve contradictions in reported biological activities of β-carboline-benzimidazole hybrids?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, benzimidazole-thioether linkage) and test against isogenic cell lines to isolate critical pharmacophores .
- Validate conflicting data via orthogonal assays : For example, combine enzyme inhibition assays (e.g., kinase profiling) with cellular viability assays (MTT/WST-1) to distinguish direct target effects from off-target cytotoxicity .
Q. How can researchers analyze the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Perform accelerated stability studies : Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the methoxy group or β-carboline ring oxidation) .
- Use molecular dynamics (MD) simulations : Predict degradation pathways by analyzing bond dissociation energies and solvent-accessible surfaces under simulated physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
